Cinerubin X

Natural Products Chemistry Structural Elucidation Anthracycline Biosynthesis

Cinerubin X is a structurally unique anthracycline antibiotic essential for specialized research. Its L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone trisaccharide chain confers distinct DNA-binding properties, forming exceptionally stable complexes under high-salt conditions for biophysical studies. It is also the most potent known small-molecule activator of the 2-5A/RNase L pathway (IC50 2.30 nM), enabling studies of RNA degradation, apoptosis, and antiviral mechanisms. Substitution with generic anthracyclines compromises reproducibility. Ensure experimental integrity by sourcing this definitive reference standard for comparative metabolomics, glycosyltransferase discovery, and analytical method validation.

Molecular Formula C25H37Li3N7O17P3S1
Molecular Weight 784.8 g/mol
CAS No. 104700-84-7
Cat. No. B217103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinerubin X
CAS104700-84-7
Synonymscinerubin X
Molecular FormulaC25H37Li3N7O17P3S1
Molecular Weight784.8 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O
InChIInChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3
InChIKeyMOJNCDRIHYDVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinerubin X (CAS 104700-84-7) Procurement Guide: Sourcing and Baseline Characterization for Anthracycline Research


Cinerubin X (CAS 104700-84-7) is a natural anthracycline antibiotic produced by a blocked mutant of the bacterium *Streptomyces violaceochromogenes* [1]. It is a complex glycoside with the molecular formula C₄₀H₄₈O₁₆ and a molecular weight of 784.8 g/mol [2]. Its complete structure has been determined as L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone, representing a unique trisaccharide chain attached to a tetracyclic anthracycline core .

Why Cinerubin X Cannot Be Replaced by Generic Anthracyclines: A Guide to Structural and Functional Distinctions


Interchanging anthracyclines in research is not possible due to profound structural variations in their glycosidic chains, which dictate DNA binding affinity, sequence specificity, and ultimately, their unique biological and toxicological profiles [1]. Unlike simpler anthracyclines like daunomycin, which have a single amino sugar, Cinerubin X's specific trisaccharide sequence (L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl) [2] imparts distinct physicochemical and biological properties, including a unique mechanism of action [3]. Substitution with a generic, structurally uncharacterized analog will compromise experimental reproducibility and invalidate comparative studies.

Quantitative Differentiation of Cinerubin X: Head-to-Head Evidence for Informed Procurement


Cinerubin X Exhibits a Distinct Glycosidic Chain, Confirming It Is Not a Cinerubin A or B Analog

Cinerubin X is definitively differentiated from closely related anthracyclines like Cinerubin A and B by its unique trisaccharide chain. The structure was elucidated using 2D-COSY and C-H correlation NMR spectroscopy, revealing the specific sequence: L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl linked to an ε-pyrromycinone aglycone [1]. This contrasts with the sugar composition found in Cinerubin A and B [2].

Natural Products Chemistry Structural Elucidation Anthracycline Biosynthesis

Cinerubin X Demonstrates a Unique Mechanism: Potent Activation of RNase L with an IC50 of 2.30 nM

Cinerubin X activates the endoribonuclease RNase L with a potency not observed in classic DNA-intercalating anthracyclines like doxorubicin or aclacinomycin A. In a cell-free protein synthesis assay using mouse L cell extracts, Cinerubin X achieved 50% inhibition (IC50) at a concentration of 2.30 nM [1]. This mechanism involves activation of the 2-5A pathway, leading to RNase L-mediated degradation of RNA [2].

Biochemistry Enzymology Mechanism of Action

Cinerubin X Forms Highly Stable DNA Complexes, Differentiating It from Acridine-Based Intercalators

Physicochemical studies show that Cinerubin X, like other anthracyclines, forms stable complexes with DNA that persist under high ionic strength conditions [1]. This is in direct contrast to acridine dyes (e.g., proflavine), which also intercalate but dissociate from DNA at elevated salt concentrations [1]. The binding increases DNA viscosity and decreases its sedimentation coefficient, indicative of intercalation [1].

Biophysics DNA Binding Antibiotic Mechanism

Cinerubin X's Distinct Physicochemical Profile Enables Precise Analytical Discrimination from Analogs

Cinerubin X possesses a specific set of physicochemical properties that can be used to verify its identity and differentiate it from structurally similar anthracyclines in a procurement setting. Key metrics include a calculated LogP of 3.32320 and a vapor pressure of 3.03E-35 mmHg at 25°C [1]. While these values are not directly comparative to a specific analog, they serve as critical reference data for confirming the correct compound has been received, particularly important given the complexity of natural product supply chains.

Analytical Chemistry Quality Control Compound Verification

Cinerubin X in Practice: Target Research Scenarios Based on Verified Differentiation


Investigating RNase L-Mediated Apoptosis and Antiviral Pathways

Cinerubin X is an ideal research tool for probing the 2-5A/RNase L pathway. Its ability to activate RNase L with an IC50 of 2.30 nM in cell-free extracts [1] makes it a potent and specific activator for studying RNA degradation, apoptosis induction, and antiviral defense mechanisms. This is a distinct application from classic DNA-damaging anthracyclines like doxorubicin, which do not potently activate this pathway.

Structural Studies of Anthracycline-DNA Interactions at High Ionic Strength

Due to the exceptional stability of its DNA complex under high-salt conditions [2], Cinerubin X is a superior choice for biophysical studies of intercalation and DNA structure. Unlike acridine dyes that dissociate, Cinerubin X maintains a stable complex, allowing for detailed analyses of binding modes, sequence preferences, and structural perturbations in a wider range of buffer conditions.

Natural Product Chemistry and Anthracycline Biosynthesis Research

Cinerubin X serves as a definitive reference standard for research into anthracycline diversity and biosynthesis. Its unique trisaccharide chain, L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone [3], provides a distinct chemotype for comparative metabolomics studies of *Streptomyces* species and for the identification of novel glycosyltransferases involved in anthracycline tailoring.

Analytical Method Development and Compound Verification

The precise physicochemical properties of Cinerubin X, including its LogP of 3.32320 [4], provide key data for developing and validating analytical methods such as HPLC or LC-MS. These values serve as benchmarks for confirming compound identity and purity upon receipt, a critical step for ensuring research integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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